3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-24-16-4-2-3-12(9-16)17(23)22-14-5-7-15(8-6-14)25-18-20-10-13(19)11-21-18/h2-4,9-11,14-15H,5-8H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPCCAVYDXICEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Methoxybenzamide Intermediate: This step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride, which is then reacted with an amine to produce 3-methoxybenzamide.
Synthesis of the Fluoropyrimidine Intermediate: This involves the reaction of 5-fluoropyrimidine with an appropriate halogenating agent to introduce the fluorine atom.
Coupling Reaction: The final step involves the coupling of the methoxybenzamide intermediate with the fluoropyrimidine intermediate in the presence of a base and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituents on the Benzamide Ring
The 3-methoxy group on the benzamide core is a key pharmacophore. Modifications to this moiety significantly alter activity:
Heterocyclic Moieties and Substituents
The 5-fluoropyrimidin-2-yloxy group distinguishes the target compound from analogues:
- Pyrimidine Positional Isomers : highlights a compound with a pyrimidin-4-yloxy substituent. The 2-yloxy position in the target may offer better conformational alignment with target enzymes compared to 4-yloxy derivatives .
- Non-Pyrimidine Heterocycles: and describe compounds with pyrazine or oxazolo substituents. These heterocycles may reduce affinity for pyrimidine-binding pockets but introduce novel interactions .
Cyclohexyl Group Configuration
The trans-(1r,4r) cyclohexyl configuration is conserved in multiple analogues (e.g., ), suggesting its importance in maintaining optimal spatial orientation for target engagement.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 3-methoxy group in the target compound balances solubility and membrane penetration. Dimethoxy analogues () may exhibit higher logP values, risking solubility issues .
- Metabolic Stability : Fluorine on the pyrimidine ring (target compound) enhances resistance to oxidative metabolism compared to bromine () or unsubstituted pyrimidines .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Specificity : The (1r,4r) cyclohexyl configuration is critical, as seen in multiple patents (). Deviations likely disrupt target binding .
- Fluorine’s Role : The 5-fluoro substituent on pyrimidine enhances both binding affinity (via electron-withdrawing effects) and metabolic stability, making it superior to bromine or hydrogen .
- Methoxy as a Pharmacophore : The 3-methoxy group is a conserved feature in active analogues (e.g., ), suggesting its role in π-π stacking or hydrogen bonding .
Biological Activity
3-Methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structural framework comprising a methoxy group, a fluoropyrimidine moiety, and a cyclohexylbenzamide backbone. The combination of these functional groups may confer distinct chemical reactivity and biological properties that warrant investigation.
- Molecular Formula: C18H20FN3O3
- Molecular Weight: 345.4 g/mol
- CAS Number: 2034502-07-1
The compound's structure allows for diverse interactions with biological macromolecules, making it a valuable candidate for pharmacological studies.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways and targets remain to be elucidated through further research.
Antiviral Activity
Studies have indicated that derivatives of benzamide, including those similar to this compound, exhibit antiviral properties. For instance, research on related compounds has shown effectiveness against Hepatitis B virus (HBV), where the mechanism involves increasing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .
Anti-Cancer Potential
Preliminary investigations into the cytotoxic effects of similar compounds have revealed potential anti-cancer activities. For example, certain benzamide derivatives have demonstrated selective cytotoxicity against tumor cell lines while sparing normal cells . This selectivity is crucial for developing therapies that minimize side effects in cancer treatment.
Case Studies and Research Findings
Synthetic Routes and Applications
The synthesis of this compound typically involves several steps, including the formation of key intermediates from methoxybenzoic acid and fluoropyrimidine derivatives. The compound serves as a building block for more complex molecules in medicinal chemistry and may be explored for anti-inflammatory and anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
